molecular formula C7H17NO2 B045334 (S)-3-(tert-Butylamino)propane-1,2-diol CAS No. 30315-46-9

(S)-3-(tert-Butylamino)propane-1,2-diol

Cat. No. B045334
CAS RN: 30315-46-9
M. Wt: 147.22 g/mol
InChI Key: JWBMVCAZXJMSOX-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol involves chiral separation techniques and advanced synthetic strategies to achieve high enantiomeric excess (ee). A method has been developed for the separation and quantitation of the enantiomers of 3-tert.-butylamino-1,2-propanediol using high-performance liquid chromatography coupled to evaporative light scattering detection, showcasing the importance of achieving high purity in chiral synthesis for industrial applications (Toussaint et al., 2000).

Scientific Research Applications

Analytical Method Development

The development of analytical methods for the separation and quantification of the enantiomers of 3-tert.-butylamino-1,2-propanediol is significant for the chiral synthesis of beta-blockers such as (S)-timolol. High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) has been utilized for this purpose, showcasing the potential of normal-phase liquid chromatography on a Chiralpak AS chiral stationary phase for enantiomeric separation. The sensitivity of detection through ELSD can be optimized by adjusting the gas nature, gas pressure, and temperature of the drift tube, highlighting the method's adaptability and precision in enantiomeric analysis (Toussaint et al., 2000).

Spectroscopy and Molecular Characterization

Spectroscopic techniques like MS, NMR, IR, and Raman have been applied to characterize mono-, di-, and tri-tert-butyl ethers of glycerol, which are primary products of glycerol etherification. This research provides insights into the molecular structure and vibrational spectroscopy analysis, supporting the use of these ethers as oxygen additives for diesel fuel. Computational studies using DFT/B3LYP/6-31G** further rationalize the vibrational analysis and isomer ratio, illustrating the compound's application in enhancing fuel efficiency and reducing emissions (Jamróz et al., 2007).

Downstream Processing in Bioproduction

In the context of biologically produced chemicals, the separation and purification of diols, including 1,3-propanediol, from fermentation broth represent a significant cost factor. The review of current methods for diol recovery, such as evaporation, distillation, and membrane filtration, and the exploration of more efficient technologies like aqueous two-phase extraction and pervaporation, suggest the potential of (S)-3-(tert-Butylamino)propane-1,2-diol in improving downstream processing. These advancements could lead to more cost-effective and sustainable production processes for biologically derived chemicals (Xiu & Zeng, 2008).

properties

IUPAC Name

(2S)-3-(tert-butylamino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMVCAZXJMSOX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233287
Record name (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(tert-Butylamino)propane-1,2-diol

CAS RN

30315-46-9
Record name (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butylamino-2,3-propanediol, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(tert-butylamino)propane-1,2-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (S)-
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